Methylprednisolone 21-Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylprednisolone 21-Mesylate is a synthetic glucocorticoid, a derivative of methylprednisolone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is often utilized in medical treatments to manage conditions such as acute spinal cord injuries, severe allergic reactions, and various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylprednisolone 21-Mesylate typically involves the esterification of methylprednisolone with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving methylprednisolone in an appropriate solvent, such as dichloromethane, and then adding methanesulfonic acid. The reaction mixture is stirred at a specific temperature, usually around room temperature, for a set period .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves crystallization and purification steps to ensure the final product meets pharmaceutical standards. The crystallization is typically performed in a specific solvent under controlled conditions to enhance the purity and reduce impurities .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone 21-Mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the mesylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or other substituted products.
Scientific Research Applications
Methylprednisolone 21-Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and gene expression due to its glucocorticoid activity.
Medicine: Widely used in the treatment of acute spinal cord injuries, severe allergic reactions, and inflammatory diseases.
Mechanism of Action
Methylprednisolone 21-Mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound influences various physiological processes, including carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis. It also suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used for similar indications.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness
Methylprednisolone 21-Mesylate is unique due to its specific esterification with methanesulfonic acid, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and prolonged action compared to other glucocorticoids .
Properties
Molecular Formula |
C23H32O7S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H32O7S/c1-13-9-15-16-6-8-23(27,19(26)12-30-31(4,28)29)22(16,3)11-18(25)20(15)21(2)7-5-14(24)10-17(13)21/h5,7,10,13,15-16,18,20,25,27H,6,8-9,11-12H2,1-4H3/t13-,15-,16-,18-,20+,21-,22-,23-/m0/s1 |
InChI Key |
MAKYQZAXAUAVII-LODJHJRTSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.